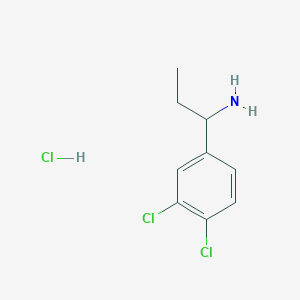
7-(trifluoromethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1-benzothiophene (7-TMBT) is an important heterocyclic compound, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is an aromatic compound containing a benzene ring and a thiophene ring fused together. 7-TMBT has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
7-(trifluoromethyl)-1-benzothiophene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals, including anti-cancer drugs, anti-fungal agents, and herbicides. It has also been used in the synthesis of small molecules for drug design and medicinal chemistry studies. In addition, 7-(trifluoromethyl)-1-benzothiophene has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways.
Mechanism of Action
7-(trifluoromethyl)-1-benzothiophene is believed to interact with proteins, enzymes, and other molecules in the body in order to exert its effects. It has been shown to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to interact with other molecules, such as DNA, RNA, and lipids, in order to exert its effects.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1-benzothiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to have anti-oxidant and anti-aging effects, as well as to regulate gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
7-(trifluoromethyl)-1-benzothiophene has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. In addition, 7-(trifluoromethyl)-1-benzothiophene is a relatively stable compound, making it suitable for long-term storage and use in experiments. However, 7-(trifluoromethyl)-1-benzothiophene is also a relatively toxic compound and should be handled with caution.
Future Directions
There are a number of potential future directions for 7-(trifluoromethyl)-1-benzothiophene research. One potential direction is to explore the potential therapeutic applications of 7-(trifluoromethyl)-1-benzothiophene, such as its use as an anti-cancer drug or as an anti-inflammatory agent. Another potential direction is to further investigate the biochemical and physiological effects of 7-(trifluoromethyl)-1-benzothiophene, such as its effects on gene expression and cell signaling pathways. Additionally, further research into the synthesis of 7-(trifluoromethyl)-1-benzothiophene and other related compounds could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of 7-(trifluoromethyl)-1-benzothiophene could lead to the development of safer and more effective compounds.
Synthesis Methods
7-(trifluoromethyl)-1-benzothiophene can be synthesized through a variety of methods. One of the most common methods is the reaction of trifluoromethyl iodide with 1-benzothiophene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 7-(trifluoromethyl)-1-benzothiophene and sodium iodide as a by-product. Other methods of synthesis include the reaction of trifluoromethyl sulfide with 1-benzothiophene, as well as the reaction of trifluoromethyl bromide with 1-benzothiophene in the presence of a base.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 7-(trifluoromethyl)-1-benzothiophene can be achieved through a multi-step process involving the introduction of a trifluoromethyl group onto a benzothiophene ring.", "Starting Materials": [ "Benzothiophene", "Trifluoromethyl iodide", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of 2-(trifluoromethyl)benzothiophene", "Benzothiophene is reacted with trifluoromethyl iodide in the presence of sodium hydride and dimethylformamide to yield 2-(trifluoromethyl)benzothiophene.", "Step 2: Preparation of 7-(trifluoromethyl)-1-benzothiophene", "2-(Trifluoromethyl)benzothiophene is reacted with acetic acid and hydrochloric acid to yield 7-(trifluoromethyl)-2-acetylated benzothiophene.", "Step 3: Deprotection of acetyl group", "7-(Trifluoromethyl)-2-acetylated benzothiophene is treated with sodium bicarbonate and ethyl acetate to remove the acetyl group and yield 7-(trifluoromethyl)-1-benzothiophene.", "Step 4: Purification", "The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
CAS RN |
120568-07-2 |
Molecular Formula |
C9H5F3S |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



